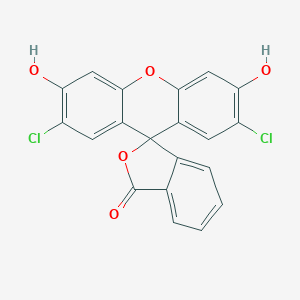

2',7'-Dichlorofluorescein

描述

Structure

3D Structure

属性

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNKZQNIXUFLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058798 | |

| Record name | 2′,7′-Dichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2',7'-Dichlorofluorescein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-54-0 | |

| Record name | 2′,7′-Dichlorofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',7'-Dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',7'-dichloro-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2′,7′-Dichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',7'-DICHLOROFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56NQM5UZT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Principle of the 2',7'-Dichlorofluorescein Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2',7'-dichlorofluorescein (DCF) assay, a widely used method for the detection of intracellular reactive oxygen species (ROS) and the assessment of oxidative stress. This document details the core principles of the assay, provides experimental protocols, summarizes quantitative data, and explores its application in elucidating cellular signaling pathways.

Core Principle of the DCF Assay

The this compound (DCF) assay is a popular method for measuring cellular reactive oxidant species (ROS)[1]. The assay utilizes the cell-permeant compound 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a non-fluorescent molecule that can readily diffuse across the cell membrane. Once inside the cell, it undergoes enzymatic cleavage by intracellular esterases, which remove the two acetate (B1210297) groups to form 2',7'-dichlorodihydrofluorescein (DCFH)[2][3][4]. This deacetylation process renders the molecule impermeable to the cell membrane, effectively trapping it within the cytoplasm[3][5].

In the presence of a broad spectrum of reactive oxygen species, the non-fluorescent DCFH is oxidized to the highly fluorescent this compound (DCF)[2][6][7]. The intensity of the green fluorescence emitted by DCF is directly proportional to the level of intracellular ROS[8][9]. The fluorescence can be measured using various techniques, including fluorescence microscopy, flow cytometry, and microplate readers, with excitation and emission maxima typically around 495 nm and 529 nm, respectively[6][7][10].

It is crucial to note that the DCF assay is a general indicator of oxidative stress and is not specific to any single ROS. DCFH can be oxidized by a variety of species, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻)[4]. While often used to infer the presence of hydrogen peroxide (H₂O₂), DCFH does not react directly with H₂O₂. The oxidation of DCFH by H₂O₂ is often mediated by intracellular components such as peroxidases or transition metals like iron[3].

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible application of the DCF assay. Below are generalized protocols for adherent and suspension cells. Researchers should optimize these protocols for their specific cell type and experimental conditions.

Protocol for Adherent Cells

This protocol is adapted for the detection of total ROS in adherent cells cultured in multi-well plates[11].

Materials:

-

Adherent cells

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (phenol red-free recommended to reduce background fluorescence)

-

Inducing agent for oxidative stress (e.g., tert-butyl hydroperoxide (TBHP) or H₂O₂)

-

Multi-well plates (black walls with clear bottoms are recommended for fluorescence measurements)

Procedure:

-

Cell Seeding: Seed adherent cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and grow overnight.

-

Reagent Preparation: Prepare a stock solution of DCFH-DA (typically 10-20 mM) in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture. Immediately before use, dilute the DCFH-DA stock solution to the desired working concentration (typically 10-50 µM) in pre-warmed, serum-free cell culture medium or PBS.

-

Cell Loading: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, gently remove the DCFH-DA solution and wash the cells twice with warm PBS or serum-free medium to remove any extracellular probe.

-

Treatment: Add the experimental compounds (e.g., potential antioxidants or pro-oxidants) diluted in cell culture medium to the respective wells. Include appropriate controls, such as a vehicle control and a positive control (e.g., TBHP at 50-250 µM).

-

Measurement: Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. For kinetic studies, readings can be taken at multiple time points. Alternatively, cells can be imaged using a fluorescence microscope with a standard FITC filter set.

Protocol for Suspension Cells

This protocol is suitable for measuring ROS in non-adherent cell lines[7].

Materials:

-

Suspension cells

-

DCFH-DA

-

DMSO

-

PBS or HBSS

-

Cell culture medium (phenol red-free)

-

Inducing agent for oxidative stress

-

Microcentrifuge tubes or multi-well plates suitable for suspension cells

Procedure:

-

Cell Preparation: Culture suspension cells to the desired density. On the day of the experiment, harvest the cells by centrifugation and wash them once with warm PBS.

-

Reagent Preparation: Prepare the DCFH-DA stock and working solutions as described for adherent cells.

-

Cell Loading: Resuspend the cell pellet in the DCFH-DA working solution at a concentration of approximately 1 x 10⁶ cells/mL. Incubate for 30 minutes at 37°C in the dark.

-

Washing: After incubation, centrifuge the cells to pellet them, remove the supernatant, and wash the cells once with warm PBS or serum-free medium.

-

Treatment: Resuspend the cells in fresh culture medium containing the experimental compounds and controls.

-

Measurement: Transfer the cell suspension to a suitable multi-well plate or flow cytometry tubes. Measure the fluorescence intensity using a microplate reader, or analyze the cells using a flow cytometer with a 488 nm laser for excitation and detection in the green channel (typically FL1).

Data Presentation: Quantitative Analysis of ROS Levels

The results of a DCF assay are typically presented as a fold change in fluorescence intensity relative to a control group. This normalization helps to account for variations in cell number and loading efficiency.

| Treatment | Cell Type | Fold Change in DCF Fluorescence (Mean ± SD) | Reference |

| Control | 3T3L1 adipocytes | 1.00 ± 0.00 | [12] |

| Ethanol (24h) | 3T3L1 adipocytes | ~2.5 ± 0.2 | [12] |

| Ethanol + Diallyl Sulfide (24h) | 3T3L1 adipocytes | ~1.5 ± 0.15 | [12] |

| Control | Jurkat cells | 1.00 ± 0.00 | [10] |

| tert-butyl hydroperoxide (TBHP, 50 µM, 3h) | Jurkat cells | 10.1 ± 1.2 | [10] |

| Control | Scenedesmus quadricauda | 1.00 ± 0.00 | [13] |

| Copper (low concentration) | Scenedesmus quadricauda | ~1.8 ± 0.2 | [13] |

| Copper (high concentration) | Scenedesmus quadricauda | ~3.5 ± 0.3 | [13] |

| Control (no CoCl₂) | Glioma cells | 1.00 ± 0.00 | [14] |

| CoCl₂ (100 µmol/L) | Glioma cells | ~2.2 ± 0.3 | [14] |

Signaling Pathways and Experimental Workflows

The DCF assay is a valuable tool for investigating the role of ROS in various cellular signaling pathways. Below are diagrams illustrating key pathways and the experimental workflow of the DCF assay, generated using the DOT language for Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What does the commonly used DCF test for oxidative stress really show? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doc.abcam.com [doc.abcam.com]

- 7. abcam.com [abcam.com]

- 8. biocompare.com [biocompare.com]

- 9. Microalgae Parasite Diseases of Mytilus galloprovincialis: Infections, Immunology and Antioxidant Defense [mdpi.com]

- 10. abcam.com [abcam.com]

- 11. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

understanding 2',7'-dichlorofluorescein fluorescence spectrum

An In-depth Technical Guide to the Fluorescence Spectrum of 2',7'-Dichlorofluorescein for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DCF) is a fluorescent dye widely utilized in biomedical research and drug development to detect and quantify reactive oxygen species (ROS). Its application hinges on the conversion of its non-fluorescent precursor, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), into the highly fluorescent DCF in the presence of ROS. This guide provides a comprehensive overview of the fluorescence properties of DCF, the mechanism of its formation, and detailed protocols for its use.

The Chemistry of DCF Fluorescence

The use of DCF as an ROS indicator involves a two-step process. First, the cell-permeable DCFH-DA is introduced to the system, where it is deacetylated by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH). DCFH is a non-fluorescent molecule that is trapped within the cell. In the presence of various ROS, such as hydroxyl radicals (·OH), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻), DCFH is oxidized to DCF, which is a fluorescent compound.[1][2][3] The intensity of the DCF fluorescence is directly proportional to the concentration of ROS, providing a quantitative measure of oxidative stress.[2][4]

Signaling Pathway from DCFH-DA to Fluorescent DCF

The conversion of DCFH-DA to the fluorescent DCF is a critical process for the detection of intracellular ROS. The following diagram illustrates this signaling pathway.

Spectral Properties of this compound

The fluorescence of DCF is characterized by its excitation and emission spectra. Understanding these properties is crucial for accurate measurement and data interpretation.

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | ~485-505 nm | PBS, 0.1 M Tris pH 8.0 | [2][3][5][6] |

| Emission Maximum (λem) | ~515-535 nm | PBS, 0.1 M Tris pH 8.0 | [2][3][5][6] |

| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | PBS | [7] |

| Fluorescence Quantum Yield (Φ) | 0.58 | 30% Tris-buffered DMSO | [7] |

| pH Sensitivity | Fluorescence intensity is pH-dependent, particularly at pH < 7 | Aqueous solutions | [8][9][10] |

Experimental Protocols

Accurate measurement of ROS using DCFH-DA requires careful adherence to experimental protocols. The following provides a general workflow for a cell-based assay.

Experimental Workflow for Cellular ROS Detection

This diagram outlines the key steps for measuring intracellular ROS using DCFH-DA.

Detailed Methodology

1. Reagent Preparation:

-

DCFH-DA Stock Solution: Prepare a 10 mM stock solution of DCFH-DA in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[11][12] Store in small aliquots at -20°C, protected from light and moisture.

-

DCFH-DA Working Solution: Immediately before use, dilute the stock solution to a final concentration of 1-10 µM in a suitable buffer (e.g., phosphate-buffered saline (PBS) or serum-free cell culture medium).[3][6][12] The optimal concentration should be determined empirically for each cell type and experimental condition. Do not use serum-containing medium as it contains esterases that can hydrolyze DCFH-DA extracellularly.[6]

2. Cell Staining:

-

Seed cells in a suitable format (e.g., 96-well plate, chamber slide).

-

After experimental treatment, remove the culture medium and wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[6][13]

3. Fluorescence Measurement:

-

After incubation, remove the DCFH-DA working solution and wash the cells twice with warm PBS to remove any extracellular probe.

-

Add PBS or a suitable imaging buffer to the cells.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[3][13] Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[4][13]

4. Controls:

-

Negative Control: Untreated cells stained with DCFH-DA to establish baseline ROS levels.

-

Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide) to confirm the assay is working.[3]

-

Blank: Buffer or medium without cells to measure background fluorescence.

Factors Influencing DCF Fluorescence

Several factors can affect the fluorescence of DCF and should be considered for accurate data interpretation:

-

pH: The fluorescence intensity of DCF is pH-dependent, with decreased fluorescence at acidic pH.[8][9][10] Therefore, it is important to maintain a stable physiological pH during the experiment.

-

Probe Auto-oxidation: DCFH-DA can undergo auto-oxidation, leading to background fluorescence.[8] It is crucial to use freshly prepared working solutions and include appropriate controls.

-

Cellular Leakage: The oxidized, fluorescent DCF can leak out of cells, potentially leading to an underestimation of intracellular ROS levels.[8][10]

-

Specificity: While widely used as a general ROS indicator, DCFH is not specific to a single type of ROS and can be oxidized by various species.[1][2]

Conclusion

This compound is a valuable tool for detecting and quantifying intracellular ROS. A thorough understanding of its fluorescence spectrum, the chemistry of its formation, and the critical parameters of the experimental protocol are essential for obtaining reliable and reproducible results. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can effectively utilize DCF to investigate the role of oxidative stress in various biological and pathological processes.

References

- 1. escholarship.org [escholarship.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bioquochem.com [bioquochem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2 ,7 -Dichlorofluorescein ROS Fluorescent Probe [sigmaaldrich.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 76-54-0: 2′,7′-Dichlorofluorescein | CymitQuimica [cymitquimica.com]

- 10. Optimal Use of this compound Diacetate in Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

A Technical Guide to 2',7'-Dichlorodihydrofluorescein Diacetate: Properties and Applications in Reactive Oxygen Species Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable fluorogenic probe widely utilized for the detection of intracellular reactive oxygen species (ROS) and for assessing overall oxidative stress. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental considerations for the effective use of DCFH-DA in research and drug development.

Core Chemical Properties

DCFH-DA is a chemically reduced and acetylated analog of fluorescein. The acetate (B1210297) groups increase its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, it undergoes enzymatic cleavage and oxidation to produce a highly fluorescent compound, enabling the quantification of ROS.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₆Cl₂O₇ | [1][2][3] |

| Molecular Weight | 487.3 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Purity | ≥95% (HPLC) | [1][5] |

| Melting Point | 209-210 °C (lit.) | [6] |

| Storage Conditions | -20°C, protected from light and moisture | [1][2][7] |

| Stability | ≥ 4 years when stored at -20°C | [1] |

Solubility

DCFH-DA exhibits good solubility in various organic solvents but is sparingly soluble in aqueous buffers.

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | ~33 mg/mL | [1][4] |

| Ethanol | ~25 mg/mL | [1][4] |

| Dimethylformamide (DMF) | ~25 mg/mL | [1] |

| Methanol | 10 mg/mL | [5] |

| Aqueous Buffers | Sparingly soluble | [1] |

For aqueous applications, it is recommended to first dissolve DCFH-DA in an organic solvent like DMSO to create a stock solution, which can then be diluted in the desired aqueous buffer to the final working concentration.[1][8]

Mechanism of Action: From Non-Fluorescent to Fluorescent

The detection of ROS using DCFH-DA is a two-step process that occurs intracellularly.

-

Deacetylation: Upon entering the cell, DCFH-DA is deacetylated by intracellular esterases, removing the two acetate groups. This hydrolysis reaction yields the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[6][7][9] This molecule, also known as dichlorofluorescin, is more polar and is consequently trapped within the cell.[7]

-

Oxidation: In the presence of various reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7][9][10] The intensity of the fluorescence is directly proportional to the amount of ROS present within the cell.[10] While DCFH can be oxidized by a range of ROS, including peroxynitrite, it is important to note that it does not react directly with hydrogen peroxide (H₂O₂). The oxidation in the presence of H₂O₂ is often mediated by intracellular peroxidases or transition metals.[1][11][12]

Figure 1: Mechanism of DCFH-DA conversion to fluorescent DCF.

Spectral Properties

The utility of DCFH-DA as a fluorescent probe is defined by the spectral characteristics of its oxidized product, DCF.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~502-504 nm | [1][4][13] |

| Emission Maximum (λem) | ~523-529 nm | [1][4][13] |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and pH.[14]

Quantitative Spectral Data for this compound (DCF)

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) | 59,500 M⁻¹cm⁻¹ at 500 nm | [1][11] |

| Fluorescence Quantum Yield (Φ) | 0.76 | [7] |

Experimental Protocols

The following is a generalized protocol for the detection of intracellular ROS in adherent cells using DCFH-DA. Optimization for specific cell types and experimental conditions is recommended.

Materials

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Cell culture medium (e.g., DMEM, serum-free for incubation)

-

Phosphate-buffered saline (PBS)

-

Adherent cells cultured in appropriate vessels (e.g., 24-well or 96-well plates)

-

Fluorescence microscope or microplate reader

Stock Solution Preparation

-

Prepare a 10 mM stock solution of DCFH-DA by dissolving 4.85 mg of DCFH-DA in 1 mL of DMSO.[8][15]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

Experimental Workflow

Figure 2: General experimental workflow for ROS detection with DCFH-DA.

Detailed Protocol Steps

-

Cell Seeding: Seed adherent cells in a suitable multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate overnight under standard cell culture conditions.[8][15]

-

Treatment (Optional): If investigating the effect of a compound on ROS production, replace the culture medium with a medium containing the test compound at the desired concentration and incubate for the appropriate duration.

-

Preparation of Working Solution: Immediately before use, dilute the 10 mM DCFH-DA stock solution to a final working concentration of 10 µM in pre-warmed, serum-free cell culture medium.[8][15] It is crucial to use serum-free medium during the incubation with the probe, as esterases present in serum can cleave DCFH-DA extracellularly.[7]

-

Cell Staining:

-

Washing:

-

Remove the DCFH-DA working solution.

-

Wash the cells twice with warm, serum-free medium and then once with PBS to remove any extracellular probe.[8]

-

-

Measurement:

-

Add PBS to each well.

-

Immediately measure the fluorescence. For qualitative analysis, capture images using a fluorescence microscope with a standard FITC filter set. For quantitative analysis, use a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[15][16]

-

Conclusion

2',7'-Dichlorodihydrofluorescein diacetate remains a valuable and widely used tool for the detection of intracellular reactive oxygen species. Its utility is rooted in its cell permeability and its conversion to a highly fluorescent product in the presence of oxidative stress. By understanding its chemical properties, mechanism of action, and the critical parameters of the experimental protocol, researchers can effectively employ DCFH-DA to gain insights into the role of ROS in various biological and pathological processes, thereby aiding in the development of novel therapeutics.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. eurogentec.com [eurogentec.com]

- 3. 2',7'-Dichlorodihydrofluorescein diacetate | C24H16Cl2O7 | CID 77718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2',7'-Dichlorofluorescin diacetate - CAS-Number 4091-99-0 - Order from Chemodex [chemodex.com]

- 5. 2 ,7 -Dichlorodihydrofluorescein diacetate, D6883 Sigma-Aldrich [sigmaaldrich.com]

- 6. 2â²,7â²-Dichlorodihydrofluorescein Diacetate [chembk.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 9. abpbio.com [abpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. 2′,7′-Dichlorodihydrofluorescein Diacetate | 4091-99-0 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. biotium.com [biotium.com]

- 14. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 16. youtube.com [youtube.com]

The Cellular Entry of DCFH-DA: A Technical Guide to a Widely Used ROS Probe

An in-depth examination of the molecular mechanisms and experimental considerations for the accurate measurement of intracellular reactive oxygen species using 2′,7′-dichlorodihydrofluorescein diacetate.

For researchers, scientists, and drug development professionals investigating cellular oxidative stress, 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cornerstone tool for the detection of reactive oxygen species (ROS). Its efficacy hinges on its ability to efficiently traverse the cell membrane and respond to the intracellular redox environment. This technical guide delineates the core mechanism of DCFH-DA's cellular uptake, its subsequent activation, and provides detailed experimental protocols for its application.

The Journey Across the Membrane: A Tale of Passive Diffusion and Enzymatic Transformation

The ability of DCFH-DA to enter cells is fundamentally attributed to its physicochemical properties. As a lipophilic and non-polar molecule, DCFH-DA readily crosses the lipid bilayer of the cell membrane through a process of passive diffusion, driven by a concentration gradient.[1][2][3] This obviates the need for active transport mechanisms, allowing for straightforward application across a wide variety of cell types.

Once inside the cell, the non-fluorescent DCFH-DA undergoes a critical enzymatic transformation. Intracellular esterases cleave the two acetate (B1210297) groups from the molecule, converting it into 2′,7′-dichlorodihydrofluorescein (DCFH).[4][5][6] This enzymatic action is a key step in the assay, as it transforms the membrane-permeable DCFH-DA into the polar, membrane-impermeable DCFH. This polarity change effectively traps the probe within the cell, preventing its leakage back into the extracellular medium and allowing for the accumulation of a detectable signal.[7]

The final step in the detection of ROS is the oxidation of the non-fluorescent DCFH. In the presence of various reactive oxygen species, such as hydroxyl and peroxyl radicals, DCFH is oxidized to 2′,7′-dichlorofluorescein (DCF).[8][9] DCF is a highly fluorescent compound with a maximum excitation and emission wavelength of approximately 495 nm and 529 nm, respectively.[4] The intensity of the green fluorescence emitted by DCF is directly proportional to the level of intracellular ROS, providing a quantifiable measure of oxidative stress.[6]

Visualizing the Pathway: From Entry to Fluorescence

The entire process, from cellular entry to the generation of a fluorescent signal, can be visualized as a clear, sequential pathway.

Caption: Cellular uptake and activation of the DCFH-DA probe.

Experimental Protocols: A Guide to Accurate ROS Measurement

The successful application of DCFH-DA for ROS detection requires careful adherence to optimized experimental protocols. Below are methodologies for adherent cells, suspension cells, and detection via fluorescence microscopy and plate reader.

General Reagent Preparation

-

DCFH-DA Stock Solution: Prepare a 10 mM stock solution of DCFH-DA in cell-culture grade DMSO.[10] Store this stock solution at -20°C, protected from light.

-

DCFH-DA Working Solution: Immediately before use, dilute the 10 mM stock solution to a final working concentration of 10-25 µM in a pre-warmed, serum-free medium (e.g., DMEM without phenol (B47542) red).[4][10] The optimal concentration may vary depending on the cell line and should be determined empirically. Vortex the working solution briefly before adding it to the cells.

Protocol 1: ROS Detection in Adherent Cells using a Fluorescence Plate Reader

| Step | Procedure |

| 1. Cell Seeding | Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions. |

| 2. Cell Washing | Carefully remove the culture medium and wash the cells once with warm PBS or serum-free medium.[10] |

| 3. Probe Loading | Add the freshly prepared DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[10] |

| 4. Washing | Remove the DCFH-DA working solution and wash the cells twice with warm PBS or serum-free medium.[11] |

| 5. Treatment (Optional) | If investigating the effect of a specific treatment, add the compound of interest to the cells in a serum-free medium. |

| 6. Fluorescence Measurement | Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12] For kinetic studies, readings can be taken at regular intervals. |

| 7. Data Normalization | Normalize the fluorescence readings to cell number or protein concentration to account for variations in cell density. |

Protocol 2: ROS Detection in Suspension Cells using Flow Cytometry

| Step | Procedure |

| 1. Cell Preparation | Harvest approximately 1 x 10⁶ cells per sample by centrifugation. |

| 2. Cell Washing | Resuspend the cell pellet in warm, serum-free medium and centrifuge again to wash the cells. |

| 3. Probe Loading | Resuspend the cell pellet in the freshly prepared DCFH-DA working solution and incubate for 30 minutes at 37°C, protected from light.[12] |

| 4. Washing | Centrifuge the cells to remove the DCFH-DA working solution and wash the cell pellet once with warm, serum-free medium. |

| 5. Treatment (Optional) | Resuspend the cells in a serum-free medium containing the treatment of interest. |

| 6. Flow Cytometry Analysis | Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer. Excite the cells with a 488 nm laser and detect the emission in the green channel (typically ~530/30 nm).[8] |

Experimental Workflow Visualization

The logical flow of a typical DCFH-DA experiment, from cell preparation to data analysis, can be represented as follows:

Caption: A generalized workflow for a cellular ROS assay using DCFH-DA.

Quantitative Data Summary

While the efficiency of DCFH-DA uptake and hydrolysis can be cell-type dependent, the following table summarizes typical experimental parameters. It is crucial to optimize these for each specific cell line and experimental condition.

| Parameter | Value/Range | Reference |

| DCFH-DA Stock Solution | 10 mM in DMSO | [10][11] |

| DCFH-DA Working Concentration | 10 - 25 µM | [4][9] |

| Incubation Time | 15 - 60 minutes | [4] |

| Incubation Temperature | 37°C | [11] |

| Excitation Wavelength | 485 - 495 nm | [4][8] |

| Emission Wavelength | 529 - 535 nm | [4][8] |

Conclusion

The utility of DCFH-DA as a probe for intracellular ROS is rooted in its straightforward mechanism of passive diffusion across the cell membrane and subsequent enzymatic activation. This process, culminating in the oxidation-dependent fluorescence of DCF, provides a robust method for quantifying oxidative stress. By understanding the core principles of its cellular transport and adhering to meticulous experimental protocols, researchers can effectively leverage DCFH-DA to gain critical insights into the redox biology of their systems of interest. The provided methodologies and visualizations serve as a comprehensive guide for the successful implementation of this essential technique in a research or drug development setting.

References

- 1. 2′,7′-二氯荧光素二乙酸酯 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bioquochem.com [bioquochem.com]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. benchchem.com [benchchem.com]

- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 12. doc.abcam.com [doc.abcam.com]

A Technical Guide to Cellular Esterases in DCFH-DA Deacetylation for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular esterases involved in the deacetylation of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a widely used probe for detecting intracellular reactive oxygen species (ROS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the key enzymes, their kinetics, relevant signaling pathways, and experimental protocols.

Introduction to DCFH-DA and the Role of Cellular Esterases

The detection of reactive oxygen species (ROS) is crucial in understanding cellular signaling, oxidative stress, and the mechanisms of various diseases. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that serves as a reliable fluorogenic probe for this purpose. Its utility is critically dependent on an initial enzymatic conversion step within the cell. Upon traversing the cell membrane, the non-fluorescent DCFH-DA is hydrolyzed by intracellular esterases, which remove its two acetate (B1210297) groups. This deacetylation reaction yields the also non-fluorescent but more hydrophilic 2',7'-dichlorodihydrofluorescein (DCFH), which is then trapped within the cell. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the resulting fluorescence intensity is proportional to the intracellular ROS levels.[1][2]

The rate-limiting step in this process can be the initial deacetylation by cellular esterases. Therefore, a thorough understanding of the enzymes involved is paramount for the accurate interpretation of data from DCFH-DA-based assays and for the development of novel therapeutics that may modulate cellular redox environments.

Key Cellular Esterases: Carboxylesterases (CES)

The primary enzymes responsible for the intracellular deacetylation of DCFH-DA are members of the carboxylesterase (CES) family. These enzymes are part of the serine hydrolase superfamily and are known for their broad substrate specificity, hydrolyzing a wide range of ester-, thioester-, and amide-containing compounds. In humans, the two most extensively studied and abundant carboxylesterases are human carboxylesterase 1 (CES1) and human carboxylesterase 2 (CES2).

-

Human Carboxylesterase 1 (CES1): Predominantly found in the liver, CES1 is also present in other tissues such as the lungs, kidneys, and macrophages.[3] It plays a significant role in the metabolism of numerous clinical drugs.

-

Human Carboxylesterase 2 (CES2): While also present in the liver, CES2 is the major carboxylesterase in the human small intestine.[4] It is also involved in the metabolism of several important anticancer prodrugs.

While both enzymes are capable of hydrolyzing DCFH-DA, their substrate specificities and catalytic efficiencies can differ, which may have implications for the interpretation of DCFH-DA assay results in different cell types and tissues.

Quantitative Analysis of DCFH-DA Deacetylation

Currently, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the deacetylation of DCFH-DA by purified human CES1 and CES2 are not extensively documented in publicly available literature. However, kinetic data for structurally similar substrates, such as fluorescein (B123965) diacetate (FDA), and other ester-containing compounds provide valuable insights into the catalytic activities of these enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human CES1 | T-2 toxin | 116.1 | 42.1 | [5] |

| Human CES1 | Dabigatran Etexilate (ethyl ester) | 24.9 ± 2.9 | 676 ± 26 (pmol/min/mg) | [6] |

| Human CES2 | Dabigatran Etexilate (carbamate ester) | 5.5 ± 0.8 | 71.1 ± 2.4 (pmol/min/mg) | [6] |

Table 1: Michaelis-Menten kinetic parameters of human carboxylesterases with various substrates. Note the absence of specific data for DCFH-DA.

The development of novel, highly sensitive fluorescent probes for CES1 and CES2 activity is an active area of research and may soon provide more precise kinetic data for a wider range of substrates, including DCFH-DA.[7][8]

Signaling Pathways Regulating Carboxylesterase Activity

The expression and activity of CES1 and CES2 are regulated by various signaling pathways, which can in turn influence the deacetylation of DCFH-DA and the subsequent measurement of ROS. Understanding these regulatory mechanisms is crucial for contextualizing experimental results, especially in studies involving drug treatments or disease models that may alter these pathways.

Nuclear Receptor-Mediated Regulation

Nuclear receptors, particularly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), are key transcriptional regulators of drug-metabolizing enzymes, including carboxylesterases. These receptors act as xenobiotic sensors, and their activation can lead to the induced expression of CES1 and CES2. For example, exposure of human hepatocytes to certain drugs can induce the expression of these enzymes in a PXR- and CAR-dependent manner.

Other Regulatory Pathways

Recent studies have implicated other signaling molecules and transcription factors in the regulation of carboxylesterase expression and activity. For instance, Hepatocyte Nuclear Factor 4 alpha (HNF4α) has been shown to play a key role in controlling the hepatic expression of CES2. Furthermore, post-translational modifications, such as glycosylation, may also influence the enzymatic activity and stability of these esterases.

Experimental Protocols

Accurate measurement of DCFH-DA deacetylation requires carefully designed experimental protocols. Below are methodologies for both in vitro and cell-based assays.

In Vitro Enzyme Kinetics Assay for Purified Carboxylesterases

This protocol is designed to determine the Michaelis-Menten kinetics of DCFH-DA deacetylation by purified CES1 or CES2.

Materials:

-

Purified recombinant human CES1 or CES2

-

DCFH-DA stock solution (in DMSO)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

Prepare Reagents:

-

Dilute the purified CES enzyme to the desired concentration in assay buffer.

-

Prepare a series of DCFH-DA substrate concentrations by diluting the stock solution in assay buffer.

-

Prepare a solution of HRP and H₂O₂ in assay buffer. This will be used to rapidly oxidize the product DCFH to the fluorescent DCF for detection.

-

-

Enzyme Reaction:

-

To each well of the microplate, add the purified CES enzyme solution.

-

Initiate the reaction by adding the different concentrations of the DCFH-DA substrate solution to the wells.

-

Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the initial linear range.

-

-

Detection:

-

Stop the enzymatic reaction by adding the HRP/H₂O₂ solution. This will rapidly convert all the DCFH produced to fluorescent DCF.

-

Immediately measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from a no-enzyme control.

-

Plot the initial reaction velocity (fluorescence units per minute) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Cellular Esterase Activity Assay in Cell Lysates

This protocol measures the total esterase activity in cell lysates that contributes to DCFH-DA deacetylation.

Materials:

-

Cultured cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

DCFH-DA stock solution (in DMSO)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

-

BCA protein assay kit

Procedure:

-

Prepare Cell Lysate:

-

Harvest cultured cells and wash with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Esterase Activity Assay:

-

Dilute the cell lysate to a standardized protein concentration in assay buffer.

-

Add the diluted cell lysate to the wells of the microplate.

-

Initiate the reaction by adding a fixed, saturating concentration of DCFH-DA to each well.

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time using a kinetic read on the microplate reader. The increase in fluorescence is due to the deacetylation of DCFH-DA to DCFH, which is then oxidized by endogenous ROS in the lysate.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase (slope of the kinetic curve).

-

Normalize the esterase activity to the protein concentration of the lysate (e.g., fluorescence units per minute per milligram of protein).

-

Conclusion

The deacetylation of DCFH-DA by cellular esterases, primarily CES1 and CES2, is a critical step in the widely used assay for intracellular ROS detection. A comprehensive understanding of these enzymes, their kinetics, and their regulation is essential for the accurate interpretation of experimental data and for the development of novel therapeutic strategies targeting cellular redox balance. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further research is needed to fully elucidate the specific kinetic parameters of DCFH-DA with individual carboxylesterases and to explore the intricate signaling networks that govern their activity in various physiological and pathological contexts.

References

- 1. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Detection of carboxylesterase by a novel hydrosoluble near-infrared fluorescence probe - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of amide-based fluorescent probes for selective measurement of carboxylesterase 1 activity in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection techniques of carboxylesterase activity: An update review - PubMed [pubmed.ncbi.nlm.nih.gov]

The DCF Assay: A Technical Guide to its History, Mechanism, and Application in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay stands as a cornerstone technique in cell biology for the detection of intracellular reactive oxygen species (ROS). Its widespread adoption is a testament to its simplicity and sensitivity. This guide provides an in-depth exploration of the DCF assay, from its historical origins to contemporary applications, offering a critical perspective on its utility and limitations.

A Historical Perspective: From Peroxide Detection to a Cellular Workhorse

The intellectual lineage of the DCF assay can be traced back to 1965, when Keston and Brandt first described a fluorometric method for analyzing ultramicro quantities of hydrogen peroxide.[1][2] They also reported the synthesis of the more stable, acetylated version of the probe, diacetyldichlorofluorescin (DCFH-DA), which offered improved stability for long-term storage.[3][4]

The pivotal moment for the DCF assay in cell biology arrived in 1983, when Bass and colleagues adapted the use of DCFH-DA for flow cytometry.[5][6] Their seminal work in the Journal of Immunology detailed the use of the probe to study the formation of oxidative products in neutrophils, thereby establishing the DCF assay as a powerful tool for investigating cellular oxidative stress.[5][6] Since then, the assay has been widely used across various platforms, including fluorescence microscopy and microplate readers, to become one of the most common methods for measuring the redox state of a cell.[7][8]

The Core Principle: A Pro-Fluorescent Probe for Oxidative Stress

The DCF assay relies on the cell-permeant molecule 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). The mechanism of detection is a two-step process:

-

Cellular Uptake and Deacetylation: Being lipophilic, DCFH-DA readily diffuses across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting DCFH-DA into the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[9][10] This deacetylation traps the probe inside the cell.

-

Oxidation to a Fluorescent State: In the presence of reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. DCF has a maximum excitation and emission spectra of approximately 495 nm and 529 nm, respectively, making it compatible with standard fluorescence detection instrumentation.[11][12]

It is crucial to understand that the DCF assay is a general indicator of oxidative stress and lacks specificity for any particular ROS. DCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[13] Importantly, DCFH does not react directly with hydrogen peroxide (H₂O₂). The oxidation of DCFH in the presence of H₂O₂ is often an indirect process mediated by intracellular components such as peroxidases and transition metals like iron.[13][14]

Experimental Protocols

The following are generalized protocols for the DCF assay using different instrumentation. It is important to optimize parameters such as cell density, probe concentration, and incubation times for each specific cell type and experimental condition.

Reagent Preparation

-

DCFH-DA Stock Solution: Prepare a 10-20 mM stock solution of DCFH-DA in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

DCFH-DA Working Solution: Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in a pre-warmed, serum-free medium or buffer (e.g., PBS or HBSS).[13] Phenol red-free medium is recommended to reduce background fluorescence.

-

Positive Control: A common positive control is hydrogen peroxide (H₂O₂) at a concentration of 50-250 µM, or tert-butyl hydroperoxide (TBHP).[12] The optimal concentration and incubation time should be determined empirically for the cell type being studied.

Protocol for Adherent Cells (Microplate Reader/Fluorescence Microscope)

-

Cell Seeding: Seed adherent cells in a 96-well clear-bottom black plate (for a microplate reader) or on coverslips in a multi-well plate (for microscopy) at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

-

Cell Treatment (Optional): If investigating the effect of a specific treatment, replace the culture medium with fresh medium containing the compound of interest and incubate for the desired duration.

-

Probe Loading: Remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[13]

-

Washing: Gently remove the probe solution and wash the cells once or twice with pre-warmed, serum-free medium or PBS to remove any extracellular probe.

-

Data Acquisition:

-

Microplate Reader: Add pre-warmed, serum-free medium or PBS to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12]

-

Fluorescence Microscope: Mount the coverslip on a slide with a drop of pre-warmed, serum-free medium or PBS. Observe the cells using a filter set appropriate for FITC/GFP. It is critical to minimize light exposure to prevent photobleaching and photo-oxidation of the probe.[15]

-

Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.

-

Probe Loading: Resuspend the cell pellet in 1 mL of pre-warmed, serum-free medium containing 10-25 µM DCFH-DA. Incubate for 30-60 minutes at 37°C in the dark.[13]

-

Cell Treatment (Optional): After probe loading, the cells can be treated with the compound of interest.

-

Washing: Centrifuge the cells to pellet them, and then resuspend the pellet in pre-warmed, serum-free medium or PBS.

-

Data Acquisition: Analyze the cells on a flow cytometer using the FL1 channel (or equivalent for FITC/GFP detection).

Data Presentation and Interpretation

Quantitative data from a DCF assay is typically presented as the fold change in fluorescence intensity relative to an untreated control.

Table 1: Representative Quantitative Data from a DCF Assay

The following table illustrates the dose-dependent increase in DCF fluorescence in MCF-7 breast cancer cells treated with hydrogen peroxide (H₂O₂) for 24 hours. Data is represented as a percentage of the control.

| Treatment | Concentration (µM) | Mean Fluorescence Intensity (% of Control) |

| Control | 0 | 100 |

| H₂O₂ | 50 | 150 |

| H₂O₂ | 100 | 220 |

| H₂O₂ | 200 | 310 |

Data adapted from a study by Mahalingaiah and Singh (2014) to illustrate a typical dose-response.[16]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a DCF assay using a microplate reader.

Signaling Pathway: ROS and the Nrf2 Antioxidant Response

The DCF assay is frequently used to study signaling pathways that are regulated by oxidative stress. A prime example is the Keap1-Nrf2 pathway, which is a critical cellular defense mechanism against oxidative damage.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[17] An increase in intracellular ROS, which can be detected by the DCF assay, leads to the oxidation of critical cysteine residues on Keap1. This conformational change results in the release of Nrf2, allowing it to translocate to the nucleus.[17][18][19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, driving their transcription. This leads to an enhanced cellular defense against oxidative stress.

Limitations, Artifacts, and Alternatives

Despite its widespread use, the DCF assay has several well-documented limitations that researchers must consider:

-

Lack of Specificity: As previously mentioned, the assay detects a broad range of oxidizing species and is not specific for any single ROS.[13]

-

Indirect Detection of H₂O₂: The assay's response to hydrogen peroxide is dependent on cellular components, which can vary between cell types and experimental conditions.[13]

-

Artifacts and Auto-oxidation: The DCFH probe can auto-oxidize, leading to high background fluorescence.[13] It can also be photo-oxidized by the excitation light used in fluorescence microscopy.[20]

-

Probe Leakage: The deacetylated, trapped form of the probe (DCFH) can leak from cells over time, leading to a loss of signal.[13]

-

Interaction with Cellular Components: The assay can be influenced by changes in cellular metabolism, antioxidant levels (such as glutathione), and the activity of heme proteins like cytochrome c.[13]

-

Toxicant Interactions: Some toxicants have been shown to interact directly with the DCF probe in a cell-free environment, leading to artifactual fluorescence.[10][21]

Given these limitations, it is crucial to include appropriate controls in all experiments, including cell-free controls to test for direct interactions between a compound and the DCF probe.

For researchers requiring more specific ROS detection, several alternatives are available:

-

Superoxide (O₂•⁻): Dihydroethidium (DHE) and its mitochondria-targeted version, MitoSOX Red, are commonly used.[13][22]

-

Hydrogen Peroxide (H₂O₂): Genetically encoded fluorescent sensors like HyPer are highly specific for H₂O₂.[13] Boronate-based probes are also available for intracellular H₂O₂ detection.[13]

-

Peroxynitrite (ONOO⁻): Dihydrorhodamine (DHR) can be used, although it shares some of the same limitations as the DCF assay.[23]

Conclusion

The DCF assay remains a valuable and accessible tool for the initial assessment of intracellular oxidative stress. Its simplicity and high sensitivity make it well-suited for high-throughput screening and for identifying agents that modulate cellular redox balance. However, researchers must be acutely aware of its limitations, particularly its lack of specificity and potential for artifacts. When interpreted with caution and supplemented with more specific methods where necessary, the DCF assay will continue to be an important technique in the arsenal (B13267) of researchers studying the complex role of reactive oxygen species in cell biology and disease.

References

- 1. THE FLUOROMETRIC ANALYSIS OF ULTRAMICRO QUANTITIES OF HYDROGEN PEROXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A. S. Keston and R. Brandt, “The Fluorometric Analysis of Ultramicro Quantities of Hydrogen Peroxide,” Analytical Biochemistry, Vol. 11, No. 1, 1965, pp. 1-5.doi10.1016/0003-2697(65)90034-5 - References - Scientific Research Publishing [scirp.org]

- 3. SYNTHESIS OF DIACETYLDICHLOROFLUORESCIN: A STABLE REAGENT FOR FLUOROMETRIC ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. bioquochem.com [bioquochem.com]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 15. abcam.com [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of Nrf2 by Mitochondrial Reactive Oxygen Species in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Measuring General Oxidative Stress with 2',7'-Dichlorofluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of 2',7'-dichlorofluorescein diacetate (DCFH-DA) as a fluorescent probe for the detection and quantification of general oxidative stress in cellular systems. It covers the core principles, detailed experimental protocols, data interpretation, and critical limitations of this widely used assay.

Introduction to Oxidative Stress and the DCF Assay

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products or repair the resulting damage.[1] ROS, such as hydroxyl radicals, peroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can damage DNA, proteins, and lipids, contributing to numerous disease pathologies, including cancer and cardiovascular disease.[2][3]

The detection and quantification of intracellular ROS are crucial for understanding the mechanisms of disease and for the development of novel therapeutics. The this compound diacetate (DCFH-DA) assay is one of the most common methods used to measure total intracellular ROS levels.[4][5] It is a versatile and sensitive assay that can be adapted for various platforms, including fluorescence microscopy, flow cytometry, and microplate readers.[6]

Principle of the DCFH-DA Assay

The assay's principle relies on a cell-permeable, non-fluorescent compound, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[7] The lipophilic nature of DCFH-DA allows it to freely diffuse across the cell membrane.[8] Once inside the cell, intracellular esterases cleave the diacetate groups, converting it into the polar, non-fluorescent molecule 2',7'-dichlorodihydrofluorescein (DCFH).[9][10] This polar nature traps DCFH within the cell.

In the presence of various ROS and reactive nitrogen species (RNS), DCFH is oxidized to this compound (DCF), a highly fluorescent compound that emits a green signal.[3][11] The intensity of this fluorescence is directly proportional to the overall level of intracellular oxidative stress.[12][13]

Caption: Mechanism of the DCFH-DA assay for detecting intracellular ROS.

Quantitative Data and Spectral Properties

The successful implementation of the DCF assay requires precise knowledge of its spectral characteristics and optimal reagent concentrations.

| Parameter | Value | Source(s) |

| Excitation Maximum | ~495-504 nm | [6][9][14][15] |

| Emission Maximum | ~524-529 nm | [6][9][14][15] |

| Recommended Laser Line | 488 nm | [6][15] |

| Recommended Emission Filter | 525/50 nm or ~530-535 nm | [6][15] |

| DCFH-DA Stock Solution | 10 mM in DMSO | [16][17] |

| DCFH-DA Working Concentration | 10 - 25 µM (cell-type dependent) | [6][11][16] |

| Incubation Time | 15 - 60 minutes | [3][9] |

| Incubation Temperature | 37°C | [9][16] |

Detailed Experimental Protocols

Protocols must be optimized based on the specific cell type and experimental conditions.[2] Below are generalized methodologies for common applications.

Protocol for Adherent Cells (Microplate Reader)

This protocol is adapted for quantifying total ROS in adherent cells cultured in 96-well plates.[3]

-

Cell Seeding: Seed adherent cells in a 96-well, black, clear-bottom plate at a density of approximately 2.5 x 10⁴ cells per well and culture overnight.[3]

-

Treatment: Remove the culture medium and treat cells with the compound(s) of interest in an appropriate buffer or medium. Include untreated controls and a positive control (e.g., 100 µM tert-butyl hydroperoxide (TBHP) or 10 µM doxorubicin).[11][16]

-

Probe Preparation: Prepare a 10-25 µM DCFH-DA working solution by diluting a 10 mM DMSO stock solution in pre-warmed serum-free medium or PBS.[11][16]

-

Staining: Remove the treatment medium and wash the cells once with warm PBS or medium.[16] Add 100 µL of the DCFH-DA working solution to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[3][9]

-

Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well.[3] Immediately measure the fluorescence using a microplate reader with excitation set to ~485 nm and emission to ~530 nm.[16][17]

-

Data Normalization (Optional but Recommended): After the fluorescence reading, cell viability/number can be determined using an assay like the sulforhodamine B (SRB) assay to normalize the ROS signal to the cellular protein content.[18]

Caption: General experimental workflow for a plate reader-based DCF assay.

Protocol for Suspension Cells (Flow Cytometry)

This protocol is suitable for analyzing ROS on a single-cell basis.[3][6]

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample. Ensure a single-cell suspension.[6][9]

-

Staining: Resuspend the cells at a density of 1 x 10⁶ cells/mL in pre-warmed medium or buffer. Add the DCFH-DA working solution to a final concentration of 10-25 µM.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[3]

-

Treatment: After staining, apply the experimental treatments. If using a positive control like TBHP, an optimal signal may be obtained after 4 hours of treatment.[6][11]

-

Analysis: Analyze the cells on a flow cytometer. Use the 488 nm laser for excitation and detect the emission signal at approximately 530-535 nm (e.g., through a FITC or GFP channel).[6][11] Gate on the cell population of interest to exclude debris and aggregates.[6]

-

Data Analysis: Use the mean fluorescence intensity (MFI) to determine the fold change in ROS levels between control and treated samples.[11]

Data Analysis and Interpretation

The data obtained from the DCF assay is semi-quantitative.[13] Results are typically expressed as a fold change in fluorescence intensity relative to an untreated control group.

-

Background Subtraction: Always include wells with no cells (blank) to subtract background fluorescence from all readings.[11]

-

Normalization: It is critical to normalize the fluorescence signal to the number of cells or total protein content to account for variations in cell density or cytotoxicity induced by treatments.[16][18]

-

Controls: Appropriate positive (e.g., H₂O₂, TBHP) and negative controls are essential for validating the assay and interpreting the results.[11]

Limitations, Interferences, and Troubleshooting

While widely used, the DCFH-DA assay has significant limitations that must be considered for accurate data interpretation.

Core Limitations

-

Lack of Specificity: DCFH is not specific to a single ROS. It can be oxidized by a variety of reactive species, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[9][19]

-

Indirect Detection of H₂O₂: DCFH does not react directly with hydrogen peroxide (H₂O₂).[19][20] Its oxidation in the presence of H₂O₂ is often mediated by intracellular components like peroxidases or transition metals such as iron, which can vary between cell types and conditions.[19][21]

-

Artifacts and Auto-oxidation: The DCFH probe is prone to auto-oxidation and photo-oxidation from the excitation light source, which can lead to high background fluorescence and false-positive results.[9][22]

-

Probe Leakage: The deacetylated, trapped form (DCFH) can leak from cells over time, leading to a loss of signal.[9] Using a modified probe like CM-H₂DCFDA can improve cellular retention.[9]

-

Interference: The assay can be influenced by changes in cellular peroxidase activity, the presence of certain nanomaterials that can quench fluorescence, and components in the cell culture medium.[12][22]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |

| High Background Fluorescence | - Auto-oxidation of the probe.- Photo-oxidation during imaging.- Contamination of reagents. | - Prepare fresh working solutions.- Protect the plate from light during incubation and measurement.- Reduce excitation light intensity and exposure time. | [9] |

| Inconsistent Results | - Variation in cell density/confluency.- Differences in probe loading or incubation times.- Inconsistent cell health or passage number. | - Ensure consistent cell seeding and confluency.- Standardize all incubation times and solution preparation steps.- Maintain consistent cell culture conditions. | [9] |

| No Signal or Weak Signal | - Insufficient ROS production.- Probe degradation.- Incorrect filter sets or instrument settings. | - Verify with a strong positive control (e.g., TBHP, H₂O₂).- Use freshly prepared probe solution.- Confirm excitation/emission wavelengths are correct for DCF. | [11] |

| Test Compound Interference | - Compound is fluorescent at the same wavelength.- Compound quenches DCF fluorescence.- Compound directly oxidizes DCFH. | - Run cell-free controls with the compound and DCF to check for direct interaction or quenching.- Measure fluorescence of the compound alone. | [22] |

Oxidative Stress Signaling Pathways

The DCF assay measures the cumulative downstream output of numerous cellular signaling pathways that result in ROS production. It does not identify the specific source of the ROS. Cellular sources can include mitochondrial electron transport chain activity, NADPH oxidases (NOX), xanthine (B1682287) oxidase, and others. For instance, exposure to toxins, radiation, or inflammatory cytokines can activate these enzymatic systems, leading to an increase in intracellular ROS that would be detected by DCF fluorescence.

Caption: Simplified overview of pathways leading to ROS production measured by DCF.

Alternatives to DCFH-DA

Given the limitations of DCFH-DA, particularly its lack of specificity, researchers may need to employ other fluorescent probes, especially when investigating specific types of ROS.

-

Superoxide (O₂•⁻): Dihydroethidium (DHE) and its mitochondria-targeted version, MitoSOX, are commonly used.[2][9]

-

Hydrogen Peroxide (H₂O₂): Amplex Red, in the presence of horseradish peroxidase (HRP), is a highly specific and sensitive assay for detecting H₂O₂ released from cells.[2][23]

-

Nitric Oxide (NO): DAF-FM diacetate is used for measuring nitric oxide, though it may also react with other species.[2]

Conclusion

The this compound diacetate assay is a powerful, sensitive, and accessible tool for assessing general oxidative stress in a wide range of biological systems. Its utility in high-throughput screening makes it valuable in drug development and toxicology. However, users must remain acutely aware of its significant limitations, including its lack of specificity and susceptibility to artifacts. For a robust and accurate assessment of oxidative stress, the DCFH-DA assay should be used as a primary screening tool, with findings confirmed by more specific probes and methods. Proper controls, careful protocol standardization, and cautious interpretation are paramount to generating reliable and meaningful data.

References

- 1. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]

- 5. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) [en.bio-protocol.org]

- 8. 2.6. ROS Detection by Using DCFH-DA [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) [bio-protocol.org]

- 11. bioquochem.com [bioquochem.com]

- 12. mdpi.com [mdpi.com]

- 13. Experimental Conditions That Influence the Utility of 2'7'-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectrum [DCF] | AAT Bioquest [aatbio.com]

- 15. FluoroFinder [app.fluorofinder.com]

- 16. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 17. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 18. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Oxidation pathways for the intracellular probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2',7'-Dichlorofluorescein Diacetate (DCFDA) Staining in Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cell signaling and homeostasis.[1][2][3] However, an imbalance between ROS production and the antioxidant defense system leads to oxidative stress, a state implicated in various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.[2] The 2',7'-dichlorofluorescein diacetate (DCFDA or H2DCFDA) assay is a widely used method for the detection and quantification of intracellular ROS.[1][4] This application note provides a detailed protocol for staining adherent cells with DCFDA to measure intracellular ROS levels.

Principle of the Assay